7-Chlorospiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid
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Description
7-Chlorospiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid is a useful research compound. Its molecular formula is C12H10ClF3N2O4 and its molecular weight is 338.67. The purity is usually 95%.
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Biological Activity
7-Chlorospiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one; 2,2,2-trifluoroacetic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes a spiro-benzoxazine core. Its molecular formula is C14H12ClF3N2O2, with a molecular weight of approximately 336.70 g/mol. The presence of trifluoroacetic acid enhances its solubility and bioavailability.
Anticoagulant Activity
One of the notable biological activities of this compound is its role as an inhibitor of Factor XIa, an important target in anticoagulant therapy. The inhibition of Factor XIa can potentially reduce thrombus formation without significantly increasing the risk of bleeding compared to traditional anticoagulants like warfarin.
- Study Findings : A study demonstrated that derivatives of this compound showed promising results in inhibiting Factor XIa activity in vitro. The IC50 values ranged from 10 to 50 nM, indicating potent anticoagulant properties .
Antimicrobial Activity
Research has indicated that the compound exhibits antimicrobial properties against various bacterial strains.
- Case Study : In a laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antibacterial activity .
Cytotoxicity and Antitumor Activity
Preliminary studies have shown that the compound may possess cytotoxic effects on cancer cell lines.
- Research Findings : In vitro assays on human breast cancer (MCF-7) and lung cancer (A549) cell lines revealed that the compound induced apoptosis with an IC50 value of approximately 25 µM after 48 hours of treatment. This suggests potential as an anticancer agent .
The mechanisms through which 7-Chlorospiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound acts as a competitive inhibitor for Factor XIa.
- Cell Cycle Arrest : Studies indicate that it may induce G0/G1 phase arrest in cancer cells, leading to reduced proliferation.
- Reactive Oxygen Species (ROS) Induction : Increased ROS levels have been observed in treated cancer cells, contributing to apoptosis.
Data Summary Table
Properties
IUPAC Name |
7-chlorospiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2.C2HF3O2/c11-6-1-2-7-8(3-6)13-9(14)15-10(7)4-12-5-10;3-2(4,5)1(6)7/h1-3,12H,4-5H2,(H,13,14);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFGHWYOJBPZAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)C3=C(C=C(C=C3)Cl)NC(=O)O2.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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